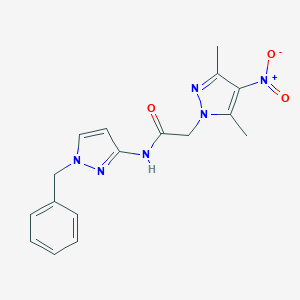![molecular formula C22H19ClN2O2S2 B279931 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways. Inhibition of BTK by 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile blocks B-cell receptor signaling and impairs the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit BTK activity in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, this compound has been shown to enhance the efficacy of other therapies, such as anti-CD20 monoclonal antibodies. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation is that it may not be effective in all patients, as some tumors may have developed resistance to BTK inhibition. In addition, this compound may have off-target effects that could lead to adverse events.
将来の方向性
For 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include further clinical trials to evaluate its safety and efficacy in the treatment of B-cell malignancies. In addition, this compound could be evaluated in combination with other therapies to enhance its efficacy. Further studies could also investigate the mechanisms of resistance to BTK inhibition and identify strategies to overcome resistance. Finally, this compound could be evaluated in other diseases where BTK plays a role, such as autoimmune diseases.
合成法
The synthesis of 2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves several steps, including the reaction of 4-chlorobenzyl mercaptan with 2-methyl-5-nitrothiophene, followed by reduction, cyclization, and further reactions to produce the final product. The synthesis has been optimized to provide high yields and purity of this compound.
科学的研究の応用
2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been shown to enhance the efficacy of other therapies, such as anti-CD20 monoclonal antibodies. This compound is currently in clinical trials for the treatment of B-cell malignancies.
特性
分子式 |
C22H19ClN2O2S2 |
|---|---|
分子量 |
443 g/mol |
IUPAC名 |
2-amino-4-[4-[(4-chlorophenyl)sulfanylmethyl]-5-methylthiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-12-13(11-28-15-7-5-14(23)6-8-15)9-19(29-12)20-16(10-24)22(25)27-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3 |
InChIキー |
IHQIIGJMUTURTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)CSC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)CSC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
